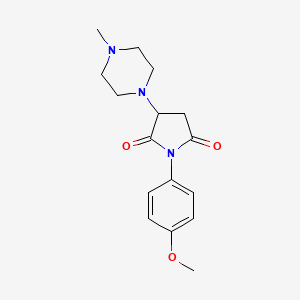

1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-17-7-9-18(10-8-17)14-11-15(20)19(16(14)21)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQUZHSNIKHHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine core substituted with a methoxyphenyl group and a methylpiperazinyl moiety. This arrangement enhances its interaction with various biological targets, making it a candidate for drug development.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may contribute to its therapeutic effects against various diseases. Studies suggest that its mechanism of action involves modulating enzyme activity through specific binding interactions.

- Receptor Modulation : It acts as a receptor modulator, influencing neurotransmitter systems that are critical in the treatment of psychiatric disorders. The binding affinity to receptors such as serotonin and norepinephrine transporters has been documented, indicating its potential use in treating mood disorders.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The presence of functional groups allows for enhanced binding to enzymes and receptors, leading to modulation of biological pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar pyrrolidine derivatives. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | Fluorine substitution | Potential antidepressant effects |

| 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | Chlorine instead of methoxy | Modulated receptor activity |

| 1-(3-Chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | Different phenyl substitutions | Neuropharmacological properties |

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Antidepressant Activity : A study highlighted the compound's efficacy in modulating serotonin levels, suggesting its potential as an antidepressant. In vitro assays demonstrated significant inhibition of serotonin reuptake compared to control substances.

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Toxicity Assessment : Toxicity studies conducted on peripheral blood mononuclear cells (PBMCs) showed that at lower concentrations (10 µg/mL), the compound did not induce apoptosis or necrosis. However, at higher concentrations (100 µg/mL), slight toxicity was observed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities depending on substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Key Observations:

Piperazine vs. Piperazine-containing derivatives (e.g., ) demonstrate explicit dual 5-HT1A/SERT binding, suggesting the target compound may share this activity .

Indol-3-yl derivatives () show high 5-HT1A/SERT affinity, but the target compound’s methoxyphenyl group may reduce off-target interactions compared to indole’s planar aromaticity.

Biological Activities: GABA-Transaminase Inhibition: 4-Bromophenyloxy and salicyldehyde derivatives () exhibit IC₅₀ values comparable to vigabatrin, a clinical anticonvulsant, but the target compound’s piperazine group may shift activity toward neurotransmission modulation rather than GABAergic effects. Antimicrobial Activity: Mannich bases with pyridin-2-ylamino groups () show moderate activity, suggesting the target compound’s piperazine could be modified for similar applications.

Physicochemical and Pharmacokinetic Properties

- logP and Solubility: The target compound’s logP (~1.08) is comparable to its piperidine analog (logP = 1.08) but lower than bromophenyloxy derivatives (logP > 2.5), favoring better aqueous solubility . The 4-methylpiperazine moiety’s basicity (pKa ~8.5) may enhance solubility in acidic environments (e.g., stomach) compared to non-basic substituents.

Hydrogen Bonding Capacity :

- The target compound’s 6 hydrogen bond acceptors (vs. 5–7 in analogs) and polar surface area (~39.5 Ų) suggest moderate membrane permeability, suitable for central nervous system penetration .

Q & A

Basic: What are the key synthetic routes for preparing 1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of 4-methoxyaniline with a pyrrolidine-2,5-dione precursor (e.g., maleic anhydride) under reflux in acetic acid to form the pyrrolidine core .

- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

Optimization Parameters: - Temperature: Maintain 80–100°C during cyclization to ensure high yield .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate ring formation .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction confirms bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles between aromatic rings and the pyrrolidine core .

- Spectroscopy:

- ¹H/¹³C NMR: Peaks at δ 3.8–4.2 ppm (methoxy protons) and δ 2.5–3.0 ppm (piperazine methyl group) validate substituents .

- IR Spectroscopy: Stretching frequencies near 1700 cm⁻¹ confirm carbonyl groups .

Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated?

Methodological Answer:

- Target Hypothesis: The 4-methylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to known ligands .

- Validation Methods:

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) or piperazine substituents (e.g., phenyl, benzyl) .

- Testing Parameters:

- Data Analysis: Use multivariate regression to correlate substituent electronegativity/logP with activity .

Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer:

- Challenge 1: Overlapping NMR signals from piperazine and pyrrolidine protons.

- Resolution: Use 2D NMR (COSY, HSQC) to assign peaks .

- Challenge 2: Crystallization difficulties due to hygroscopicity.

- Resolution: Recrystallize from a non-polar solvent (e.g., hexane/ethyl acetate) under inert atmosphere .

Advanced: What in vivo models are appropriate for evaluating its neuropharmacological potential?

Methodological Answer:

- Animal Models:

- Dosage: Administer orally (10–50 mg/kg) with pharmacokinetic profiling to monitor plasma half-life .

Advanced: How can computational methods predict its mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to 5-HT₁A receptors (PDB ID: 6WGT) .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility Checks: Validate assay protocols (e.g., cell line authenticity, buffer pH).

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Structural Confirmation: Re-analyze compound purity via HPLC-MS to rule out degradation .

Basic: What stability studies are critical for ensuring compound integrity during experiments?

Methodological Answer:

- pH Stability: Test degradation in buffers (pH 2–12) over 24 hours; use LC-MS to identify breakdown products .

- Thermal Stability: Store at –20°C under argon; monitor via TGA (thermal gravimetric analysis) .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .

- Catalyst Recycling: Use immobilized enzymes (e.g., lipases) for stepwise reactions to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.